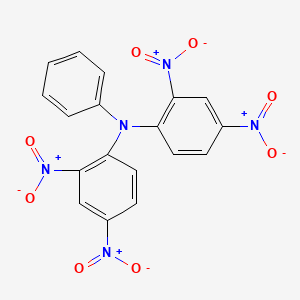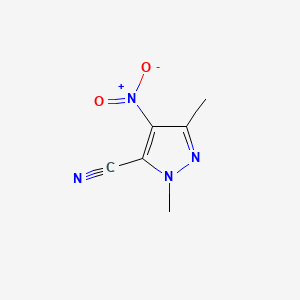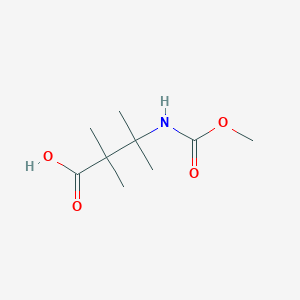
(2-(p-Tolyl)oxazol-4-yl)methanamine
Descripción general
Descripción
(2-(p-Tolyl)oxazol-4-yl)methanamine is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the p-tolyl group (a benzene ring substituted with a methyl group) attached to the oxazole ring imparts unique chemical properties to this compound. It is of interest in various fields of scientific research due to its potential biological and chemical activities.
Mecanismo De Acción
Target of Action
The primary targets of (2-(p-Tolyl)oxazol-4-yl)methanamine are fungi, including Sclerotinia sclerotiorum , Botrytis cinereal , and Colletotrichum fragariae . These fungi are responsible for various plant diseases, which can lead to significant crop reduction .
Mode of Action
It’s known that the compound interacts with its targets and causes changes that result in fungicidal activities . Pyrimidinamines, a class of compounds to which this compound belongs, are known to inhibit mitochondrial respiration by interrupting the mitochondrial electron transport .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of mitochondrial respiration . This inhibition disrupts the energy production of the fungi, leading to their death . The downstream effects of this disruption are still under investigation.
Result of Action
The result of the action of this compound is the death of the targeted fungi . This leads to a reduction in the incidence of the diseases caused by these fungi, thereby protecting crops .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)oxazol-4-yl)methanamine typically involves the formation of the oxazole ring followed by the introduction of the p-tolyl group. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazoline is then oxidized to the corresponding oxazole using manganese dioxide (MnO2) under flow conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(p-Tolyl)oxazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles using oxidizing agents like MnO2.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can yield various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(2-(p-Tolyl)oxazol-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential biological activities, including fungicidal and insecticidal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
(2-Phenyloxazol-4-yl)methanamine: Similar structure but with a phenyl group instead of a p-tolyl group.
(2-(4-Trifluoromethylphenyl)oxazol-4-yl)methanamine: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
(2-(p-Tolyl)oxazol-4-yl)methanamine is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity. The methyl group on the benzene ring can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other oxazole derivatives.
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11;/h2-5,7H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBGSVYMHOIEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33105-96-3 | |
| Record name | 4-Oxazolemethanamine, 2-(4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33105-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B1655117.png)



![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline](/img/structure/B1655122.png)


![N-[(3-Methyl-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B1655126.png)

![2-[5-(Carboxymethylsulfanyl)pentylsulfanyl]acetic acid](/img/structure/B1655132.png)


